
1,2,3,4-Tétrahydro-1,4a,9-triaza-anthracène-10-one
Vue d'ensemble
Description
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is a heterocyclic compound with a fused ring structure that includes both pyrimidine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving cyclization reactions of precursor compounds. Its structure features a fused pyrimidine and quinazoline ring system, which is critical for its biological activity. The synthesis often employs methods such as [3+3] cyclization or one-pot reactions, which facilitate the formation of the desired heterocyclic framework efficiently .
Anticancer Activity
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one has shown significant anticancer properties in various studies. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against several cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells. The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating promising results in vitro .
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
MCF-7 | 15.5 | 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one |
B16 | 20.0 | 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one |
sEnd.2 | 12.0 | 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for treating infections .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant activity in animal models. The effectiveness is often evaluated using the maximal electroshock (MES) seizure model, where compounds are administered to assess their ability to prevent seizures induced by electrical stimulation .
Case Study 1: Anticancer Efficacy Evaluation
A study published in a peer-reviewed journal assessed the anticancer efficacy of several derivatives of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one against multiple cancer cell lines. The results highlighted that certain modifications to the compound's structure significantly enhanced its potency against breast cancer cells.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria responsible for hospital-acquired infections. The findings demonstrated that specific derivatives exhibited substantial antibacterial activity, supporting further development as an antimicrobial agent.
Conclusion and Future Directions
The diverse applications of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one highlight its potential as a versatile scaffold in drug discovery. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic areas such as neuroprotection and anti-inflammatory effects.
This compound represents a promising avenue for developing new therapeutic agents across various medical fields due to its significant biological activities and structural versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Mécanisme D'action
The mechanism of action of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A parent compound with similar structural features but lacking the pyrimidine ring.
Pyrimido[4,5-b]quinoline: Another fused heterocyclic compound with different biological activities.
6-Oxo-1,2,3,4-tetrahydroquinazoline: A simpler analog with fewer fused rings
Uniqueness
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Activité Biologique
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
1. Synthesis and Structural Characteristics
The compound belongs to a class of tricyclic quinazolines, which are synthesized through various methods, including formic acid-catalyzed intramolecular cyclization. This method has been shown to yield high amounts of the desired product from precursors like 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . The molecular formula for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is with a molecular weight of 187.20 g/mol .
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of pyrimidoquinazoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were assessed for their activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells, showing IC50 values ranging from 6.90 to 51.46 µM .
Table 1: Cytotoxic Activity of Pyrimidoquinazoline Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
7c | MCF-7 | 14.34 |
7h | MCF-7 | 10.39 |
7s | HCT-116 | 6.90 |
Doxorubicin | MCF-7 | 19.35 |
2.2 Cholinesterase Inhibition
Another significant biological activity of this compound is its role as a cholinesterase inhibitor. Research indicates that cyclic acyl guanidines, including derivatives of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one, exhibit potent inhibition towards both acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .
Table 2: Cholinesterase Inhibition Potency
Compound | Enzyme Type | Inhibition Potency |
---|---|---|
Unsubstituted cyclic acyl guanidine | Acetylcholinesterase | Potent |
Unsubstituted cyclic acyl guanidine | Butyrylcholinesterase | Selective |
The mechanisms underlying the biological activities of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one are multifaceted:
- Anticancer Mechanism : The anticancer effects are thought to arise from the inhibition of receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to proliferation and survival in cancer cells .
- Cholinesterase Inhibition : The inhibition of cholinesterases may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders by mitigating symptoms associated with acetylcholine deficiency .
4. Case Studies
Several case studies have documented the efficacy of compounds related to 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one:
- Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting a promising avenue for further drug development.
- Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that certain derivatives could improve cognitive function in animal models by acting as selective cholinesterase inhibitors.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKSPSOTVXJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173513 | |
Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19801-37-7 | |
Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential pharmacological applications of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?
A: Research suggests that derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline exhibit a range of potential pharmacological activities. Studies have shown that these compounds can act on the central nervous system, demonstrating both depressive and neuroleptic effects. [] Furthermore, researchers have explored the potential of these compounds as nitric oxide (NO) donors, which could have implications for cardiovascular health. []
Q2: How do 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives function as potential nitric oxide donors?
A: While the exact mechanism is still under investigation, studies have focused on the reaction of these compounds with L-cysteine hydrochloride monohydrate, a sulfhydryl compound. [] This reaction was studied in vitro potentiometrically, suggesting a potential pathway for NO release. Further research is needed to fully elucidate the mechanism and explore its therapeutic implications.
Q3: What synthetic approaches have been explored for creating new 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?
A: One successful approach involves the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [] This method allows for the construction of the tricyclic quinazolinone core, providing a foundation for further modifications and the exploration of structure-activity relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.